![molecular formula C19H18FN3O2 B251980 N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit promising pharmacological properties.
作用机制
The mechanism of action of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the selective antagonism of the CB1 receptor. This compound binds to the CB1 receptor with high affinity and blocks its activation by endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways that are involved in the regulation of appetite, energy balance, and reward. The blockade of CB1 receptor activity by N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to selectively antagonize the CB1 receptor without affecting other receptors such as CB2, 5-HT2A, and D2. This compound has been shown to reduce food intake and body weight gain in preclinical models of obesity and metabolic disorders. It has also been shown to reduce drug-seeking behavior in preclinical models of drug addiction. Additionally, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit favorable pharmacokinetic properties such as good oral bioavailability, long half-life, and low clearance.
实验室实验的优点和局限性
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has several advantages and limitations for lab experiments. The advantages include its potent and selective antagonism of the CB1 receptor, favorable pharmacokinetic properties, and preclinical efficacy in models of obesity and drug addiction. The limitations include its limited solubility in aqueous solutions, potential off-target effects on other receptors, and lack of clinical data on its safety and efficacy in humans.
未来方向
There are several future directions for the research on N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. These include:
1. Further preclinical studies to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of obesity and drug addiction.
3. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cancer.
5. Exploration of the potential synergy of this compound with other pharmacological agents for the treatment of complex diseases.
Conclusion
In conclusion, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is a novel compound that has shown promising pharmacological properties as a selective CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity and drug addiction. Further research is needed to optimize the pharmacokinetic properties of this compound, evaluate its safety and efficacy in humans, and explore its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction of 3-fluorobenzoic acid with 3-aminopropylindole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonism of the cannabinoid receptor type 1 (CB1) in vitro and in vivo. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. Therefore, the blockade of CB1 receptor activity has been proposed as a potential therapeutic strategy for the treatment of obesity, metabolic disorders, and drug addiction.
属性
分子式 |
C19H18FN3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[3-[(3-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-3-6-14(11-15)18(24)21-9-4-10-22-19(25)17-12-13-5-1-2-8-16(13)23-17/h1-3,5-8,11-12,23H,4,9-10H2,(H,21,24)(H,22,25) |
InChI 键 |
QDQGOEOLFDEYIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
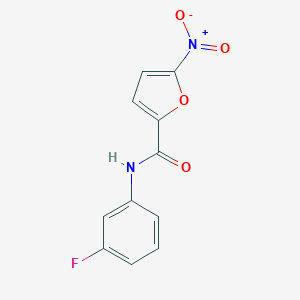
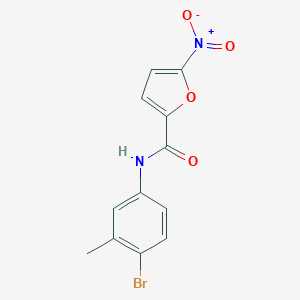
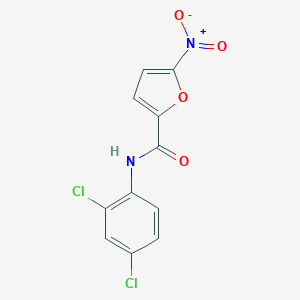
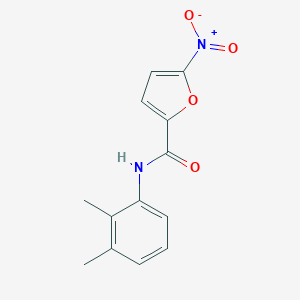
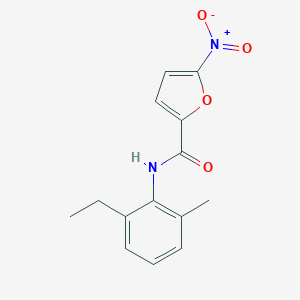
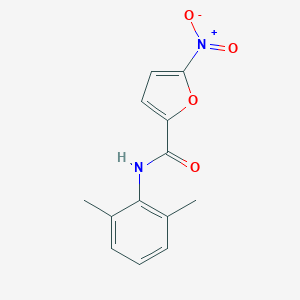
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)